alpha-D-Galactopyranosylphenyl isothiocyanate
Overview
Description
Alpha-D-Galactopyranosylphenyl isothiocyanate is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . It is a derivative of galactose, a type of sugar, and contains an isothiocyanate group, which is known for its reactivity and potential biological activities. This compound is often used in the preparation of neoglycoproteins, which are glycosylated proteins used in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranosylphenyl isothiocyanate typically involves the reaction of galactose derivatives with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified through crystallization or chromatography to achieve high purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines and alcohols, forming corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common reagents used in reactions with this compound.
Major Products Formed:
Thiourea Derivatives: Formed through substitution reactions with amines.
Adducts: Formed through addition reactions with alcohols and thiols.
Scientific Research Applications
Alpha-D-Galactopyranosylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions.
Biology: Employed in the study of cell surface lectins and their role in cell signaling and adhesion.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting specific cell types.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of alpha-D-Galactopyranosylphenyl isothiocyanate involves its interaction with specific molecular targets, such as lectins on the cell surface. The isothiocyanate group can form covalent bonds with nucleophilic residues on proteins, leading to the modification of protein function and signaling pathways. This interaction can influence various cellular processes, including endocytosis and cell adhesion .
Comparison with Similar Compounds
Beta-D-Galactopyranosylphenyl Isothiocyanate: Similar structure but differs in the configuration of the galactose moiety.
Alpha-D-Glucopyranosylphenyl Isothiocyanate: Contains a glucose moiety instead of galactose.
Phenyl Isothiocyanate: Lacks the sugar moiety and is used in different chemical applications.
Uniqueness: Alpha-D-Galactopyranosylphenyl isothiocyanate is unique due to its combination of a sugar moiety and an isothiocyanate group, which provides specific reactivity and biological activity. This dual functionality makes it a valuable compound for studying carbohydrate-protein interactions and developing targeted therapeutic agents .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-SJHCENCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720318 | |
Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120967-92-2 | |
Record name | 4-Isothiocyanatophenyl alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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